molecular formula C23H30N2O4S B11133590 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

Cat. No.: B11133590
M. Wt: 430.6 g/mol
InChI Key: ZENOIAIMKCOBCD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-(diethylamino)benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety attached to the amide nitrogen.

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide

InChI

InChI=1S/C23H30N2O4S/c1-4-24(5-2)20-11-9-18(10-12-20)16-25(21-13-14-30(27,28)17-21)23(26)19-7-6-8-22(15-19)29-3/h6-12,15,21H,4-5,13-14,16-17H2,1-3H3

InChI Key

ZENOIAIMKCOBCD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methoxybenzoyl Chloride

Starting material : 3-Methoxybenzoic acid (CAS 586-38-9).
Procedure :

  • React with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 60°C for 4 hours.

  • Remove excess SOCl₂ via distillation.
    Yield : 92–95%.

Key Data :

ParameterValue
Reaction Temperature60°C
SolventDichloromethane
CatalystNone

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

Method A (Oxidation of Tetrahydrothiophene-3-amine) :

  • Oxidize tetrahydrothiophene-3-amine with oxone (2.2 eq) in THF/water (3:1) at 25°C for 12 hours.

  • Isolate via extraction (ethyl acetate) and column chromatography (SiO₂, ethyl acetate/hexane).
    Yield : 78%.

Method B (Direct Sulfonation) :

  • Treat tetrahydrothiophene-3-amine with H₂O₂ (30%) and acetic acid at 80°C for 6 hours.
    Yield : 65% (lower due to overoxidation side reactions).

Optimization Insight : Method A offers higher reproducibility and reduced byproducts.

Coupling of Fragments

Amidation Protocol :

  • Combine 3-methoxybenzoyl chloride (1.0 eq) and 1,1-dioxidotetrahydrothiophen-3-amine (1.1 eq) in DCM.

  • Add triethylamine (2.0 eq) as a base; stir at 25°C for 6 hours.

  • Purify via recrystallization (ethanol/water).
    Yield : 85–88%.

Alternative Approach : Use EDC/HOBt coupling in DMF for sterically hindered amines.

Introduction of 4-(Diethylamino)benzyl Group

Reductive Amination :

  • React intermediate amide with 4-(diethylamino)benzaldehyde (1.2 eq) in methanol.

  • Add NaBH₃CN (1.5 eq) and stir at 25°C for 12 hours.

  • Isolate via solvent evaporation and silica gel chromatography.
    Yield : 70–75%.

Side Reaction Note : Over-alkylation is minimized by controlling aldehyde stoichiometry.

Comparative Analysis of Methods

Table 1: Key Reaction Parameters and Yields

StepMethodSolventCatalystYield (%)
Sulfone SynthesisOxone oxidationTHF/water-78
AmidationEDC/HOBtDMFEDC, HOBt82
Reductive AminationNaBH₃CNMethanol-75

Industrial-Scale Optimization

Nitration and Etherification (Patent CN105753731A)

  • Critical Step : Methoxylation of 3-nitro-4-chlorobenzanilide using sodium methoxide in methanol at reflux (65°C).

  • Yield Improvement : Replacing Na₂S with hydrazine hydrate increased yield from 67% to 95%.

Catalytic Hydrogenation (Patent WO2022056100A1)

  • Use of Raney nickel under H₂ (13 kg pressure) at 80–105°C achieved full reduction of nitro intermediates.

Challenges and Solutions

Sulfone Stability

  • Issue : Sulfone decomposition under acidic conditions.

  • Solution : Neutral pH during amidation and storage at −20°C.

Byproduct Formation

  • Issue : Over-alkylation during reductive amination.

  • Mitigation : Use substoichiometric aldehyde (1.1 eq) and low temperature.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J=8.5 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH₃), 3.45 (q, 4H, N(CH₂CH₃)₂).

  • HRMS : [M+H]⁺ calc. 443.2014, found 443.2018 .

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group back to tetrahydrothiophene.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or methoxybenzamide moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Tetrahydrothiophene derivatives.

    Substitution products: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₂₄H₃₁N₂O₄S* ~453.58 4-(Diethylamino)benzyl, 3-methoxy Research (hypothetical)
N-[4-(Dimethylamino)benzyl]-...-4-Isopropoxybenzamide C₂₃H₂₉N₂O₄S 441.55 4-(Dimethylamino)benzyl, 4-isopropoxy Medicinal chemistry
N-(4-Methoxybenzyl)-...-3-Methoxybenzamide C₂₀H₂₃NO₅S 389.47 4-Methoxybenzyl Solubility studies
N-Benzyl-4-Chloro-3-Nitrobenzamide C₁₈H₁₇ClN₂O₅S 408.86 4-Chloro-3-nitro Agrochemical (pesticide analog)
5-Chloro-...-Pyrimidine-4-Carboxamide C₂₀H₂₃ClN₄O₃S₂ 482.06 Pyrimidine core, ethylsulfanyl Drug discovery

*Estimated based on structural analogs.

Biological Activity

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H26N2O3S2C_{20}H_{26}N_{2}O_{3}S_{2} and a molecular weight of approximately 368.52 g/mol. Its structure includes a thiophene core, a diethylamino group, and a methoxybenzamide moiety, which contribute to its unique biological activities.

PropertyValue
Molecular FormulaC20H26N2O3S2
Molecular Weight368.52 g/mol
IUPAC NameThis compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Thiophene Core : This step involves the synthesis of the tetrahydrothiophene ring through cyclization reactions.
  • Introduction of the Diethylamino Group : This is achieved via nucleophilic substitution reactions.
  • Coupling with Benzamide : The final step involves coupling the synthesized intermediates to form the complete structure.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antiproliferative Effects : Similar compounds have shown marked antiproliferative effects in mammalian cells, suggesting potential applications in cancer therapy .
  • Topoisomerase Inhibition : The compound may inhibit topoisomerase II, which is crucial for DNA replication and repair processes .
  • Mitochondrial Activity : Some studies have reported stimulation of mitochondrial respiration by related compounds, indicating possible effects on cellular energy metabolism .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with cellular targets such as enzymes and receptors may lead to modulation of various biochemical pathways.

Case Studies and Research Findings

Several research studies have explored the biological activity and therapeutic potential of similar compounds:

  • A study on benzopsoralens indicated that compounds with diethylaminomethyl groups exhibited significant antiproliferative effects in vitro . This suggests that this compound could have similar properties.
  • Research on related compounds indicated their ability to stimulate mitochondrial respiration and cause mitochondrial swelling, highlighting their potential role in metabolic modulation .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide?

  • Methodological Answer : Synthesis optimization involves solvent selection, temperature control, and reagent stoichiometry. For example, using dichloromethane (CH2_2Cl2_2) as a solvent in anhydrous conditions can enhance reaction efficiency, as demonstrated in analogous benzamide syntheses . Stepwise addition of acyl chlorides (e.g., p-trifluoromethylbenzoyl chloride) under ice-bath conditions minimizes side reactions. Yield improvements are achievable by replacing carbonate bases (e.g., K2_2CO3_3) with sodium pivalate, which reduces hydrolysis risks .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-modal characterization is critical:
  • NMR : Analyze 1^1H and 13^13C spectra to confirm substituent positions (e.g., diethylamino and sulfone groups) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions, as seen in related benzamide derivatives .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer : Conduct a hazard analysis for reagents like dichloromethane (neurotoxic) and sodium pivalate (flammable). Use fume hoods and personal protective equipment (PPE) during handling. Stability testing is mandatory: DSC analysis reveals decomposition risks under heating, requiring storage at ≤4°C in amber vials . Ames testing for mutagenicity (as performed for structurally similar anomeric amides) is advised due to potential genotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. For example:
  • Purity Validation : Use HPLC (≥95% purity threshold) to rule out byproducts .
  • Dose-Response Curves : Perform IC50_{50} assays across multiple cell lines (e.g., cancer vs. non-cancerous) to contextualize activity .
  • Mechanistic Studies : Probe target engagement via kinase inhibition assays or protein binding studies, as applied to related thiazole-benzamide hybrids .

Q. What computational approaches aid in predicting the compound’s reactivity or pharmacokinetics?

  • Methodological Answer :
  • DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites, leveraging InChI descriptors (e.g., sulfone group reactivity) .
  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions using SMILES strings .
  • Molecular Dynamics : Simulate ligand-receptor binding for targets like G-protein-coupled receptors (GPCRs), guided by crystallographic data from related benzamides .

Q. How can researchers design experiments to probe the sulfone group’s role in biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with sulfone replaced by sulfoxide or carbonyl groups. Compare bioactivity in assays (e.g., antimicrobial or antitumor) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes when the sulfone interacts with target proteins .
  • Metabolic Stability Assays : Assess oxidative metabolism of the sulfone moiety using liver microsomes .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer :
  • Lyophilization : Freeze-dry the compound under inert gas (N2_2) to prevent hydrolysis .
  • Stabilizer Screening : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to shield labile groups (e.g., methoxybenzamide) .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

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